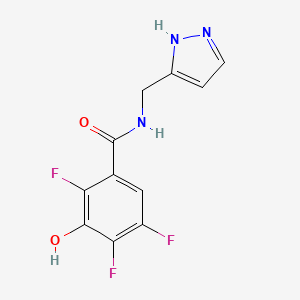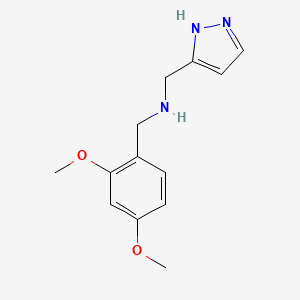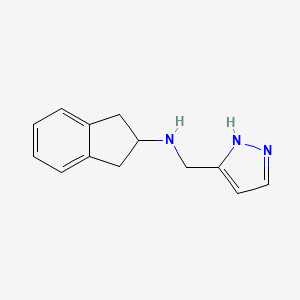![molecular formula C14H15N3O3S B7587506 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
作用機序
The mechanism of action of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the inhibition of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide increases the acetylation of histones and other proteins, leading to chromatin relaxation and transcriptional activation of various genes involved in cell growth, differentiation, and apoptosis. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines in inflammatory cells and improves cognitive function in animal models of neurodegeneration. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to modulate the expression of various genes involved in these processes, including p21, Bax, and caspase-3 in cancer cells, and IL-1β, TNF-α, and COX-2 in inflammatory cells.
実験室実験の利点と制限
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide also has some limitations, including its potential toxicity and side effects, its limited bioavailability and pharmacokinetics, and its lack of selectivity for specific HDAC isoforms.
将来の方向性
There are several future directions for the research and development of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, including the identification of more selective HDAC inhibitors with fewer side effects, the optimization of its pharmacokinetics and bioavailability, the development of combination therapies with other drugs, and the exploration of its potential therapeutic applications in various diseases. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the condensation of 3-aminophenol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with methanesulfonyl chloride to form the sulfonamide derivative. Finally, the benzamide moiety is introduced by reacting the sulfonamide derivative with 3-bromoaniline. The overall synthesis method of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide is shown in Figure 1.
科学的研究の応用
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In inflammation, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a key regulator of inflammation. In neurodegeneration, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-7-3-6-12(9-13)16-14(18)10-4-2-5-11(15)8-10/h2-9,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKZSPUWYFEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)




![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)